3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group, a chlorinated phenylmethyl group, and an isoxazole ring
Scientific Research Applications
3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
Safety and Hazards
Future Directions
Trifluoromethylpyridines have found extensive use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the isoxazole ring and the trifluoromethylpyridine core. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and solvent systems to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazole and pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives and isoxazole-containing molecules. Examples include:
Uniqueness
What sets 3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the trifluoromethyl group and the isoxazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[chloro(phenyl)methyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O/c17-11-6-10(16(19,20)21)8-22-15(11)12-7-13(24-23-12)14(18)9-4-2-1-3-5-9/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXXNJQWONIMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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